8aH-2,6-naphthyridin-1-one
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Overview
Description
8aH-2,6-naphthyridin-1-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Approach: This method uses green strategies such as hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizing metal catalysts to facilitate the formation of the naphthyridine core.
Ring Expansion Reactions: Starting from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Industrial Production Methods: Industrial production methods often focus on eco-friendly and atom-economical approaches. These methods aim to minimize waste and use safer reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8aH-2,6-naphthyridin-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like phosphorus oxychloride (POCl₃) and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various substituted naphthyridines with potential biological activities .
Scientific Research Applications
8aH-2,6-naphthyridin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8aH-2,6-naphthyridin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,8-Naphthyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1,6-Naphthyridine: Another isomer with distinct biological activities.
Quinoline: A related heterocyclic compound with one nitrogen atom in the ring.
Uniqueness: 8aH-2,6-naphthyridin-1-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
8aH-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5,7H |
InChI Key |
QDTFFYMMCWZRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC=NC(=O)C21 |
Origin of Product |
United States |
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